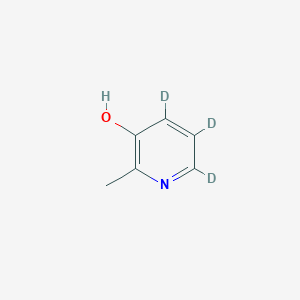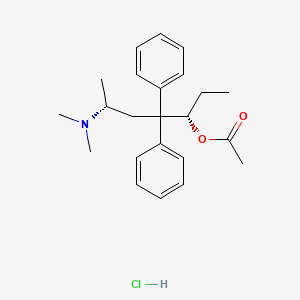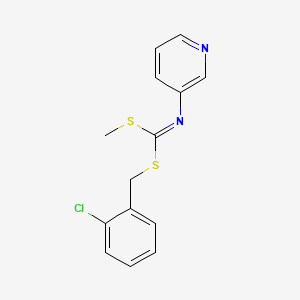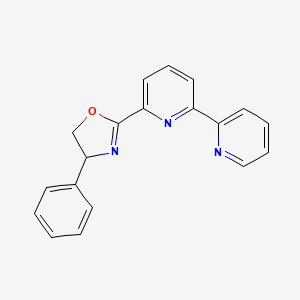
4-Phenyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features a unique structure combining phenyl, pyridine, and oxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a phenyl-substituted pyridine derivative, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-Phenyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-2,2’6’,2’'-terpyridine: Shares structural similarities but differs in the presence of the oxazole ring.
2,6-Di-tert-butyl-4-methylpyridine: Similar pyridine-based structure but with different substituents.
Uniqueness
4-Phenyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole is unique due to its combination of phenyl, pyridine, and oxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C19H15N3O |
|---|---|
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
4-phenyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C19H15N3O/c1-2-7-14(8-3-1)18-13-23-19(22-18)17-11-6-10-16(21-17)15-9-4-5-12-20-15/h1-12,18H,13H2 |
Clave InChI |
QYXGHXWEYNBAAR-UHFFFAOYSA-N |
SMILES canónico |
C1C(N=C(O1)C2=CC=CC(=N2)C3=CC=CC=N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-{(2E)-[4-(hexyloxy)benzylidene]hydrazinylidene}-5-methyl-1,3-thiazolidin-4-one](/img/structure/B13825201.png)
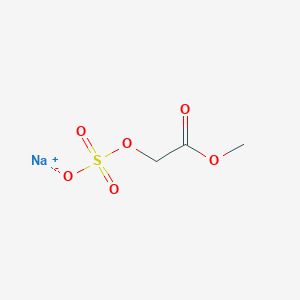
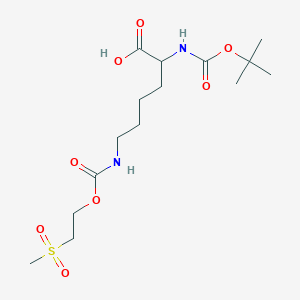
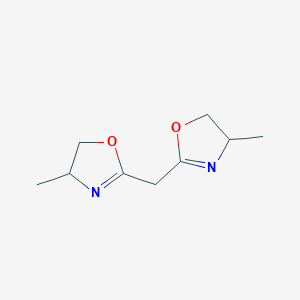
![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3](/img/structure/B13825221.png)

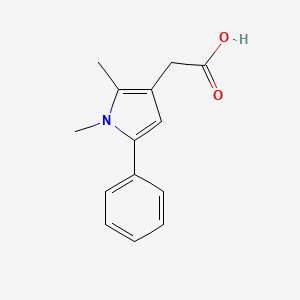
![2-bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone](/img/structure/B13825237.png)
![[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine](/img/structure/B13825239.png)
![1-O-tert-butyl 2-O-methyl (2S,3S,4S)-4-[(2E,4E,6R)-7-methoxy-6-methyl-7-oxohepta-2,4-dien-2-yl]-3-(2-methoxy-2-oxoethyl)pyrrolidine-1,2-dicarboxylate](/img/structure/B13825242.png)
![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)butan-1-one](/img/structure/B13825244.png)
